2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has been identified as a potential inhibitor of necroptosis, a form of programmed cell death. [ [] ] It is believed to exert its inhibitory effects by targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). [ [] ] This compound inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL), a downstream event in the necroptosis pathway. [ [] ] Additionally, it disrupts the formation of the RIPK1-RIPK3 complex, another crucial step in necroptosis signaling. [ [] ] Small interfering RNA (siRNA)-mediated RIPK1 knockdown, drug affinity responsive target stability assay, and molecular dynamics (MD) simulation studies support RIPK1 as a specific target of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide. [ [] ] Importantly, studies have demonstrated that this compound's inhibitory effect is specific to necroptosis, as it does not affect nuclear factor-κB (NF-κB) activation or apoptosis. [ [] ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: